molecular formula C14H25O4PSi B14681873 Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate CAS No. 31675-43-1

Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate

Cat. No.: B14681873
CAS No.: 31675-43-1
M. Wt: 316.40 g/mol
InChI Key: LRSMKHFQQVUXCE-UHFFFAOYSA-N
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Description

Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a trimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate typically involves the reaction of diethyl phosphite with 1-phenyl-1-(trimethylsilyloxy)methane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The phenyl ring and the trimethylsilyloxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphonates.

    Reduction: Phosphine oxides and phosphines.

    Substitution: Various substituted phenyl derivatives and silyl ethers.

Scientific Research Applications

Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phenylphosphonate
  • Diethyl trimethylsilylphosphonate
  • Phenyl trimethylsilylphosphonate

Uniqueness

Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is unique due to the presence of both a phenyl ring and a trimethylsilyloxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

31675-43-1

Molecular Formula

C14H25O4PSi

Molecular Weight

316.40 g/mol

IUPAC Name

[diethoxyphosphoryl(phenyl)methoxy]-trimethylsilane

InChI

InChI=1S/C14H25O4PSi/c1-6-16-19(15,17-7-2)14(18-20(3,4)5)13-11-9-8-10-12-13/h8-12,14H,6-7H2,1-5H3

InChI Key

LRSMKHFQQVUXCE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)O[Si](C)(C)C)OCC

Origin of Product

United States

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